molecular formula C21H18N2O2S2 B273860 5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B273860
M. Wt: 394.5 g/mol
InChI Key: CBSSPOJGCYUDRY-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as EMQ, is a synthetic compound with potential therapeutic applications in various fields of medicine. EMQ is a quinoline derivative that has been extensively studied for its pharmacological properties and mechanism of action.

Mechanism of Action

The exact mechanism of action of EMQ is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cancer cell proliferation. EMQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. EMQ also inhibits the activity of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
EMQ has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. EMQ has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. In addition, EMQ has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

EMQ has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. EMQ is also soluble in a variety of solvents, making it easy to use in different experimental setups. However, EMQ has some limitations for laboratory experiments. It has low water solubility, which can limit its bioavailability in vivo. EMQ also has some toxicity concerns, and further studies are needed to determine its safety profile.

Future Directions

There are several future directions for the study of EMQ. One area of research is the development of more potent and selective EMQ analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of EMQ in combination with other drugs for the treatment of various diseases. Further studies are also needed to determine the safety and efficacy of EMQ in vivo and to elucidate its exact mechanism of action.

Synthesis Methods

EMQ is synthesized by the reaction of 2-aminobenzophenone with ethyl cyanoacetate in the presence of ammonium acetate. The resulting product is then reacted with 2-aminobenzaldehyde and thiourea to form EMQ. The synthesis of EMQ is a multi-step process that requires careful control of reaction conditions and purification techniques to obtain a high yield and purity of the final product.

Scientific Research Applications

EMQ has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, antioxidant, anticancer, and antidiabetic properties. EMQ has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Molecular Formula

C21H18N2O2S2

Molecular Weight

394.5 g/mol

IUPAC Name

(5E)-5-(1-ethyl-6-methoxyquinolin-2-ylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18N2O2S2/c1-3-22-17-12-10-16(25-2)13-14(17)9-11-18(22)19-20(24)23(21(26)27-19)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3/b19-18+

InChI Key

CBSSPOJGCYUDRY-VHEBQXMUSA-N

Isomeric SMILES

CCN\1C2=C(C=C/C1=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4)C=C(C=C2)OC

SMILES

CCN1C2=C(C=CC1=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C=C(C=C2)OC

Canonical SMILES

CCN1C2=C(C=CC1=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C=C(C=C2)OC

Origin of Product

United States

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